6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide
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Description
Scientific Research Applications
Antitumor Activity
6-Phenyl-thieno[3,2-d]pyrimidine derivatives, similar to the chemical , have been synthesized and shown to possess potent anticancer activity. These compounds display comparable effects to doxorubicin on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Some derivatives exhibited marked growth inhibition, suggesting potential applications in cancer treatment (Hafez & El-Gazzar, 2017).
Antimicrobial Evaluation
Derivatives of thieno[2,3-d]pyrimidine, similar in structure to the queried compound, have been evaluated for their antimicrobial properties. The compounds showed moderate activity against common bacterial strains such as S. aureus, E. coli, and B. subtilis, indicating potential use in developing new antibacterials (Vlasov et al., 2022).
Inhibition of Enzymes and Receptors
Compounds structurally related to the queried chemical have been identified for their selective inhibition of closely related human enzymes with different biological activities. Such selectivity is crucial for drug design and development, particularly in addressing diseases like diabetes, cancer, and inflammation (Hegemann & Groll, 2015).
Potential in Anticancer Agents Synthesis
6-Phenylpyrazolo[3,4-d]pyrimidones, bearing similarity to the compound , have been identified as specific inhibitors of type V phosphodiesterase, showing potential as oral antihypertensive agents and possessing in vivo antihypertensive activity. Their relevance in cancer treatment is notable, especially for derivatives with specific substitutions (Dumaitre & Dodic, 1996).
Properties
CAS No. |
866013-42-5 |
---|---|
Molecular Formula |
C25H24N4O5S |
Molecular Weight |
492.55 |
IUPAC Name |
6-[1-[(3-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide |
InChI |
InChI=1S/C25H24N4O5S/c30-22(26-19-9-3-1-4-10-19)12-5-2-6-14-27-24(31)23-21(13-15-35-23)28(25(27)32)17-18-8-7-11-20(16-18)29(33)34/h1,3-4,7-11,13,15-16H,2,5-6,12,14,17H2,(H,26,30) |
InChI Key |
JYEJSDXKZMPQJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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